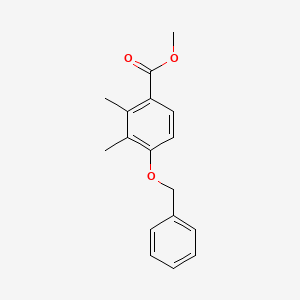

Methyl 4-benzyloxy-2,3-dimethylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds characterized by a carboxylate group attached to a benzene (B151609) ring, with an alkyl or aryl group bonded to the ester's oxygen atom. They are fundamental structures in organic chemistry, found in natural products and widely used in industrial applications as flavorings, fragrances, and plasticizers. jinying-sh.comgoogle.com The synthesis of benzoate esters is most commonly achieved through Fischer esterification, a classic acid-catalyzed reaction between a benzoic acid and an alcohol. mdpi.comyoutube.com In the case of Methyl 4-benzyloxy-2,3-dimethylbenzoate, this would involve the reaction of 4-benzyloxy-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid. mdpi.com

Modern synthetic methods have expanded beyond traditional esterification to include alternative routes such as the alkoxycarbonylation of aryl halides catalyzed by palladium complexes. researchgate.net Researchers have also focused on developing more environmentally benign catalysts, such as solid acids, to avoid the pollution associated with strong mineral acids. mdpi.comresearchgate.net The chemical reactivity of benzoate esters is centered on the ester functional group, which can undergo hydrolysis back to the parent carboxylic acid and alcohol, or transesterification to form a different ester. These reactions are pivotal for modifying molecular structures during a synthetic sequence.

Significance as a Synthetic Intermediate and Molecular Scaffold

The utility of Methyl 4-benzyloxy-2,3-dimethylbenzoate in research lies primarily in its potential as a synthetic intermediate and a molecular scaffold. A synthetic intermediate is a compound that is a stepping-stone in a multi-step synthesis of a more complex target molecule. A molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached.

The specific functional groups of Methyl 4-benzyloxy-2,3-dimethylbenzoate confer distinct advantages for its use in synthesis:

The Benzyloxy Group: This group (a benzyl (B1604629) ether) is a widely used protecting group for hydroxyl functionalities in organic synthesis. The parent compound for this class would be 4-hydroxy-2,3-dimethylbenzoic acid. The hydroxyl group is protected by reacting it with a benzyl halide (like benzyl bromide) to form the benzyl ether. nih.gov This ether is stable to a wide range of reaction conditions but can be selectively removed later in the synthesis—typically through catalytic hydrogenation (debenzylation)—to reveal the reactive hydroxyl group. mdpi.com This strategy allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group.

The Methyl Ester: The methyl ester group is a versatile handle for further chemical transformations. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. nih.gov This carboxylic acid can then be converted into other functional groups, such as acid chlorides, amides, or other esters, providing a gateway to a diverse range of derivatives.

The 2,3-Dimethyl Aromatic Core: The specific substitution pattern of the two methyl groups on the benzene ring provides a defined structural framework. The precursor, 2,3-dimethylbenzoic acid, is itself used as a reagent in the synthesis of various compounds, including derivatives with potential applications in treating neurological disorders. lookchem.comchemicalbook.com This fixed arrangement of substituents is crucial when the final target molecule requires a precise spatial orientation of its components for biological activity or material properties.

By combining these features, Methyl 4-benzyloxy-2,3-dimethylbenzoate serves as a stable, yet adaptable, building block for constructing larger, more complex molecules with specific substitution patterns required in fields like medicinal chemistry and materials science.

Overview of Academic Research Trajectories for Aryl Benzoate Derivatives

Academic and industrial research into aryl benzoate derivatives is diverse and continues to expand into new areas. These compounds are not just simple esters but are recognized as important intermediates and key structural motifs in a variety of applications.

One major research trajectory is in medicinal chemistry and drug discovery . Aryl and phenyl benzoate derivatives are investigated for a wide range of biological activities. For instance, some have been studied for their potential as anti-proliferative agents against cancer cells, while others form the basis for anti-inflammatory drugs. researchgate.net The benzophenone structure, which can be synthesized from aryl benzoates via a photochemical reaction known as the photo-Fries rearrangement, is a key component in molecules with demonstrated estrogenic and anti-inflammatory properties. conicet.gov.ar The broader field of heterocyclic chemistry often uses substituted aromatic compounds as starting materials for building complex ring systems like benzothiazines, which are scaffolds of significant pharmacological interest. tandfonline.comnih.gov

Another significant area of research is materials science . Certain phenyl benzoate derivatives exhibit liquid crystalline properties, which are crucial for applications in displays and optical devices. researchgate.net The specific arrangement of aromatic rings and flexible side chains in these molecules allows them to self-organize into ordered phases between the solid and liquid states.

Furthermore, there is a continuous drive to develop novel and more efficient synthetic methodologies . Research focuses on creating new catalysts for the synthesis of benzoate esters that are more active, selective, and environmentally friendly. mdpi.com The exploration of reactions in sustainable media, such as micellar environments, for transformations like the photo-Fries rearrangement, highlights a trend towards green chemistry. conicet.gov.ar The use of aryl benzoates as key intermediates in organic synthesis remains a central theme, with ongoing efforts to discover new ways to transform the ester and its aromatic core into more complex and valuable chemical entities. researchgate.net

Precursor Synthesis Strategies for Benzoate Scaffolds

The journey towards Methyl 4-benzyloxy-2,3-dimethylbenzoate begins with the synthesis of a suitably substituted benzoic acid or benzoate ester precursor. The arrangement of the methyl and hydroxyl groups on the benzene ring is a critical architectural feature that dictates the initial synthetic design. Various methods can be employed to construct these polysubstituted aromatic rings.

One common approach involves the electrophilic aromatic substitution of a simpler, commercially available precursor. For instance, the formylation, acylation, or halogenation of a dimethylphenol derivative can introduce a functional group that can later be oxidized to a carboxylic acid. The directing effects of the existing methyl and hydroxyl groups will govern the position of the incoming electrophile.

Alternatively, multi-step sequences starting from less substituted aromatics can provide more control over the substitution pattern. For example, a sequence of nitration, reduction to an amine, diazotization, and subsequent functional group introduction (e.g., Sandmeyer reaction) can be a powerful tool for installing substituents at specific positions. More contemporary methods, such as transition metal-catalyzed cross-coupling reactions, offer efficient ways to build up the substituted aromatic core. For instance, a di-halogenated benzene derivative could undergo sequential Suzuki or Negishi couplings to introduce the methyl groups, followed by the introduction of a hydroxyl group and a carboxylate precursor.

A notable strategy for the synthesis of substituted benzoates involves a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes, which can be accessed from 2-pyrones nsf.gov. This method provides a pathway to densely substituted benzoate esters from acyclic precursors nsf.gov. Another innovative approach is an anionic cascade reaction that assembles 2,4-substituted benzoate esters from racemic β-fluoro-substituted conjugated tert-butylsulfinyl imines and 3-substituted methyl 2-butenoates in a single pot acs.org.

Benzylation Reaction Optimization for Aryl Hydroxyl Groups

A key transformation in the synthesis of Methyl 4-benzyloxy-2,3-dimethylbenzoate is the protection of the phenolic hydroxyl group as a benzyl ether. This is typically achieved through a Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a phenoxide, followed by its reaction with a benzyl halide.

Alkylation with Benzyl Halides

Benzyl halides, such as benzyl chloride or benzyl bromide, are common and effective reagents for the benzylation of hydroxyl groups nih.govresearchgate.netresearchgate.net. The choice between the chloride and bromide often depends on reactivity and cost, with benzyl bromide generally being more reactive. The reaction involves the nucleophilic attack of the phenoxide ion on the benzylic carbon of the benzyl halide, displacing the halide and forming the ether linkage. Primary alkyl halides, like benzyl halides, are preferred for this SN2 reaction to avoid competing elimination reactions that can occur with secondary and tertiary halides wikipedia.org.

Base-Mediated Alkylation Conditions

The selection of the base is critical for the efficient deprotonation of the phenolic hydroxyl group to form the reactive phenoxide. The strength of the base must be sufficient to deprotonate the phenol (B47542) but should not lead to unwanted side reactions.

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 to room temp. | - | nih.gov |

| Potassium Carbonate (K₂CO₃) | Methyl Ethyl Ketone | Reflux | - | researchgate.net |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) | 70 | Good to Excellent | frontiersin.org |

| Tertiary Amines | - | 100 - 150 | - | google.com |

| Alkali Metal Hydroxides | - | < 160 | - | google.com |

Interactive Data Table: Common Bases for Benzylation of Phenols

Commonly used bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and hydrides (NaH) nih.govresearchgate.netgoogle.com. Potassium carbonate is a widely used, mild base that is effective in polar aprotic solvents like acetone or acetonitrile researchgate.net. For less reactive phenols or to achieve faster reaction times, stronger bases like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) can be employed nih.gov. The use of cesium carbonate has been shown to be critical in some palladium-catalyzed reactions for the formation of branched products frontiersin.org. The choice of solvent is also important, with polar aprotic solvents generally favoring the SN2 reaction.

Esterification Techniques for Carboxylic Acid Precursors

The final step in the synthesis is the esterification of the carboxylic acid precursor to form the methyl ester. This can be accomplished through several methods, with the most common being acid-catalyzed esterification and coupling reagent-mediated esterification.

Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic and straightforward method for forming esters from carboxylic acids and alcohols rsc.org. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven to completion by using an excess of the alcohol (in this case, methanol) or by removing the water formed during the reaction researchgate.netdergipark.org.trresearchgate.net. The reaction involves the protonation of the carboxylic acid carbonyl group, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. Recent studies have also explored the use of solid acid catalysts, such as zirconium-titanium solid acids, for the esterification of benzoic acids, offering the advantage of easier catalyst separation and reuse mdpi.com.

| Catalyst | Alcohol | Temperature (°C) | Conversion/Yield (%) | Reference |

| Sulfuric Acid | Ethanol | High | - | researchgate.net |

| p-Toluenesulfonic Acid | 1-Butanol | 92.2 - 116.4 | 92 (after 120 min) | researchgate.net |

| Zr/Ti Solid Acid | Methanol | - | High | mdpi.com |

| Deep Eutectic Solvent (DES) | Ethanol | 75 | 88.4 | dergipark.org.tr |

Interactive Data Table: Catalysts for Acid-Catalyzed Esterification of Benzoic Acids

Coupling Reagent-Mediated Esterification

For substrates that are sensitive to strong acidic conditions or for reactions where milder conditions are preferred, coupling reagents are an excellent alternative for promoting esterification rsc.orgacs.org. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) peptide.com. Other effective coupling reagents include uronium/aminium salts like TBTU, TATU, and COMU, which can facilitate esterification at room temperature in the presence of organic bases organic-chemistry.org. A recently developed rapid and mild esterification method utilizes 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, which can produce esters in high yields within a minute acs.orgacs.org. Another novel coupling reagent, dichloroimidazolidinedione (DCID), has been shown to promote esterification under mild conditions with good to excellent yields rsc.org.

| Coupling Reagent | Co-reagent/Base | Solvent | Key Advantage | Reference |

| DCC, DIC | DMAP | - | Widely used for amides and esters | peptide.com |

| TBTU, TATU, COMU | Organic Bases | - | Fast reactions at room temperature | organic-chemistry.org |

| NDTP | DIEA or DABCO | MeCN | Rapid (1 min), mild conditions | acs.orgacs.org |

| DCID | Et₃N | CH₂Cl₂ | Mild, room temperature reaction | rsc.org |

Interactive Data Table: Coupling Reagents for Esterification

These methods provide a versatile toolbox for the final esterification step, allowing the reaction to be tailored to the specific requirements of the substrate and desired reaction conditions.

An in-depth analysis of the synthetic methodologies for Methyl 4-benzyloxy-2,3-dimethylbenzoate and its analogous structures reveals a multi-step process reliant on fundamental organic reactions. The synthesis, purification, and optimization of this compound are critical for its application in various research and development sectors. This article explores the key aspects of its preparation, focusing on aromatization pathways, purification techniques, and strategies for maximizing yield.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dimethyl-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12-13(2)16(10-9-15(12)17(18)19-3)20-11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTRHCFPTDLZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of Methyl 4 Benzyloxy 2,3 Dimethylbenzoate

Hydrolysis of the Methyl Ester Moiety

The methyl ester group in Methyl 4-benzyloxy-2,3-dimethylbenzoate can be readily hydrolyzed to the corresponding carboxylic acid, 4-benzyloxy-2,3-dimethylbenzoic acid. This transformation is typically achieved under basic or acidic conditions.

Basic hydrolysis, often referred to as saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

| Reagent | Conditions | Product |

| NaOH (aq) or KOH (aq) | Heating | 4-benzyloxy-2,3-dimethylbenzoic acid |

| H3O+ | Room Temperature | 4-benzyloxy-2,3-dimethylbenzoic acid |

Acid-catalyzed hydrolysis is another common method, where the ester is heated in the presence of a strong acid, like sulfuric acid or hydrochloric acid, in an aqueous medium. The reaction equilibrium is driven towards the carboxylic acid by using a large excess of water.

Selective De-benzylation Reactions

The benzyl (B1604629) ether linkage is a versatile protecting group for hydroxyl functionalities and its selective cleavage from Methyl 4-benzyloxy-2,3-dimethylbenzoate to yield Methyl 4-hydroxy-2,3-dimethylbenzoate can be accomplished through several methods, most notably catalytic hydrogenolysis and acid-mediated cleavage.

Catalytic Hydrogenolysis Approaches

Catalytic hydrogenolysis is a mild and efficient method for the de-benzylation of benzyl ethers. This reaction involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The benzyl group is cleaved, yielding toluene as a byproduct.

| Catalyst | Hydrogen Source | Solvent | Product |

| Palladium on Carbon (Pd/C) | H2 gas | Ethanol, Ethyl acetate | Methyl 4-hydroxy-2,3-dimethylbenzoate |

| Raney Nickel | H2 gas | Ethanol | Methyl 4-hydroxy-2,3-dimethylbenzoate |

This method is highly chemoselective, generally leaving other functional groups such as esters and the aromatic ring intact.

Acid-Mediated Cleavage

Strong acids can also be employed to cleave the benzyl ether bond. This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack or elimination to release the benzyl cation, which is subsequently trapped.

| Reagent | Conditions | Product |

| HBr/Acetic Acid | Heating | Methyl 4-hydroxy-2,3-dimethylbenzoate |

| Trifluoroacetic Acid (TFA) | Room Temperature or Heating | Methyl 4-hydroxy-2,3-dimethylbenzoate |

The choice of acid and reaction conditions can be tuned to achieve selective cleavage in the presence of other acid-sensitive groups.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene (B151609) ring of Methyl 4-benzyloxy-2,3-dimethylbenzoate is substituted with both activating and deactivating groups, which direct the position of incoming electrophiles. The benzyloxy group (-OCH2Ph) and the two methyl groups (-CH3) are activating and ortho-, para-directing. Conversely, the methyl ester group (-COOCH3) is a deactivating and meta-directing group.

The combined effect of these substituents makes the positions ortho to the strongly activating benzyloxy group (positions 5 and 6) the most likely sites for electrophilic attack. These positions are also meta to the deactivating ester group, which further favors substitution at these sites.

| Electrophilic Reagent | Reaction | Expected Major Product(s) |

| Br2, FeBr3 | Bromination | Methyl 5-bromo-4-benzyloxy-2,3-dimethylbenzoate and/or Methyl 6-bromo-4-benzyloxy-2,3-dimethylbenzoate |

| HNO3, H2SO4 | Nitration | Methyl 4-benzyloxy-5-nitro-2,3-dimethylbenzoate and/or Methyl 4-benzyloxy-6-nitro-2,3-dimethylbenzoate |

| SO3, H2SO4 | Sulfonation | Methyl 4-benzyloxy-2,3-dimethyl-5-sulfonic acid benzoate and/or Methyl 4-benzyloxy-2,3-dimethyl-6-sulfonic acid benzoate |

Steric hindrance from the adjacent methyl group at position 3 may influence the regioselectivity between the 5- and 6-positions.

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic position of the 4-benzyloxy group is susceptible to nucleophilic substitution reactions, particularly after conversion of the hydroxyl group of the benzyl alcohol precursor into a good leaving group, such as a halide. While the target molecule itself does not have a leaving group at the benzylic position, its synthesis from precursors like 4-hydroxy-2,3-dimethylbenzoic acid and a benzyl halide involves this type of reactivity.

Furthermore, should the benzylic C-H bonds be functionalized to a halide (e.g., via radical halogenation), the resulting benzylic halide would be reactive towards a variety of nucleophiles via both SN1 and SN2 mechanisms, due to the stabilization of the carbocation or transition state by the adjacent phenyl ring.

| Reactant (Hypothetical) | Nucleophile | Mechanism | Product |

| Methyl 4-(bromomethyl)benzyloxy-2,3-dimethylbenzoate | OH- | SN1/SN2 | Methyl 4-(hydroxymethyl)benzyloxy-2,3-dimethylbenzoate |

| Methyl 4-(bromomethyl)benzyloxy-2,3-dimethylbenzoate | CN- | SN1/SN2 | Methyl 4-(cyanomethyl)benzyloxy-2,3-dimethylbenzoate |

Transformations of Methyl and Benzyloxy Substituents

The methyl groups on the aromatic ring can undergo oxidation under strong oxidizing conditions to yield carboxylic acids. For instance, treatment with potassium permanganate (KMnO4) can oxidize one or both methyl groups to carboxylic acid functionalities. The benzylic C-H bonds of the methyl groups are more susceptible to oxidation than the aromatic C-H bonds.

| Oxidizing Agent | Conditions | Expected Product(s) |

| KMnO4, H+, Heat | Vigorous Oxidation | 4-benzyloxy-2-carboxy-3-methylbenzoic acid methyl ester, 4-benzyloxy-3-carboxy-2-methylbenzoic acid methyl ester, or the dicarboxylic acid derivative |

The benzyloxy group itself, beyond the de-benzylation reactions, influences the electron density of the benzoate ring, making it more susceptible to electrophilic attack as discussed in section 3.3.

Formation of Complex Molecular Architectures through Coupling Reactions of Methyl 4-benzyloxy-2,3-dimethylbenzoate Remains an Unexplored Area of Synthetic Chemistry

Despite the broad utility of cross-coupling reactions in the synthesis of complex organic molecules, a thorough review of scientific literature and chemical databases reveals a notable absence of published research detailing the use of Methyl 4-benzyloxy-2,3-dimethylbenzoate in such transformations.

Cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, have been extensively developed and utilized for a vast array of substrates. Seminal reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings are cornerstones of synthetic chemistry, enabling the construction of intricate molecular frameworks from simpler precursors. These palladium-catalyzed, or otherwise metal-catalyzed, reactions are celebrated for their functional group tolerance and reliability in forging new bonds, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

A comprehensive search for the participation of Methyl 4-benzyloxy-2,3-dimethylbenzoate in these and other coupling reactions has not yielded any specific examples or detailed research findings. The scientific literature to date does not appear to contain reports of this specific compound being used as a coupling partner, either as an electrophile or a nucleophile precursor, in the construction of more complex molecular architectures.

While the individual functional groups present in Methyl 4-benzyloxy-2,3-dimethylbenzoate—a methyl benzoate and a benzyl ether—are common in organic chemistry, and related structures are known to participate in various transformations, the specific reactivity of this compound in the context of modern cross-coupling chemistry has not been documented. The electronic and steric environment of the aryl ring, substituted with two methyl groups, a benzyloxy group, and a methoxycarbonyl group, would undoubtedly influence its reactivity in any potential coupling reaction. However, without experimental data, any discussion of its potential reactivity would be purely speculative.

Therefore, at present, there is no scientific basis to construct a detailed article with research findings and data tables on the formation of complex molecular architectures through coupling reactions involving Methyl 4-benzyloxy-2,3-dimethylbenzoate. This particular area of its chemical reactivity remains to be explored by the scientific community.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 4-benzyloxy-2,3-dimethylbenzoate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment.

A hypothetical ¹H NMR data table for Methyl 4-benzyloxy-2,3-dimethylbenzoate is presented below, based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.2-7.5 | Multiplet | 5H |

| Aromatic Proton (H-6) | ~7.6 | Doublet | 1H |

| Aromatic Proton (H-5) | ~6.9 | Doublet | 1H |

| Benzylic Protons (-OCH₂Ph) | ~5.1 | Singlet | 2H |

| Methyl Ester Protons (-OCH₃) | ~3.9 | Singlet | 3H |

| Aromatic Methyl Proton (C2-CH₃) | ~2.3 | Singlet | 3H |

| Aromatic Methyl Proton (C3-CH₃) | ~2.2 | Singlet | 3H |

Note: This is a hypothetical data table. Actual chemical shifts and coupling constants would need to be determined experimentally.

The protons of the benzyl (B1604629) group would appear as a multiplet in the aromatic region. The two aromatic protons on the dimethylbenzoate ring would likely appear as doublets, with their exact chemical shifts influenced by the surrounding substituents. The benzylic methylene (B1212753) protons and the methyl ester protons would each appear as sharp singlets. The two aromatic methyl groups would also give rise to distinct singlet signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

A predicted ¹³C NMR data table for Methyl 4-benzyloxy-2,3-dimethylbenzoate is outlined below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~168 |

| Aromatic Carbon (C-4) | ~160 |

| Aromatic Carbon (C-1) | ~138 |

| Aromatic Carbons (C₆H₅) | 127-129 |

| Aromatic Carbon (C-2) | ~135 |

| Aromatic Carbon (C-3) | ~130 |

| Aromatic Carbon (C-6) | ~125 |

| Aromatic Carbon (C-5) | ~110 |

| Benzylic Carbon (-OCH₂Ph) | ~70 |

| Methyl Ester Carbon (-OCH₃) | ~52 |

| Aromatic Methyl Carbon (C2-CH₃) | ~16 |

| Aromatic Methyl Carbon (C3-CH₃) | ~15 |

Note: This is a hypothetical data table. Actual chemical shifts would need to be determined experimentally.

The carbonyl carbon of the ester group would be the most downfield signal. The aromatic carbons would appear in the region of 110-160 ppm, with their specific shifts dictated by the electronic effects of the substituents. The benzylic and methyl ester carbons would have characteristic shifts, as would the two aromatic methyl carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another. For Methyl 4-benzyloxy-2,3-dimethylbenzoate, COSY would show correlations between the coupled aromatic protons on the dimethylbenzoate ring and within the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for piecing together the different fragments of the molecule. For instance, it would show correlations from the benzylic protons to the C-4 carbon and the carbons of the benzyl phenyl ring, and from the methyl ester protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the conformation and stereochemistry of a molecule. In this case, NOESY could show through-space interactions between the benzylic protons and the protons on the benzyl phenyl ring, as well as with the H-5 proton of the dimethylbenzoate ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For Methyl 4-benzyloxy-2,3-dimethylbenzoate (C₁₇H₁₈O₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In the positive ion mode, Methyl 4-benzyloxy-2,3-dimethylbenzoate would likely be observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide further structural information. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (m/z 91) and a fragment corresponding to the methyl 2,3-dimethyl-4-hydroxybenzoate radical cation.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Methyl 4-benzyloxy-2,3-dimethylbenzoate, IR spectroscopy can confirm the presence of its key structural components: the methyl ester, the benzyl ether, and the substituted aromatic ring.

The primary vibrational modes expected in the IR spectrum include:

Carbonyl (C=O) Stretch: A strong and sharp absorption band characteristic of the ester group is anticipated in the region of 1725-1705 cm⁻¹.

C-O Stretches: Two distinct C-O stretching bands are expected. The ester C-O stretch typically appears between 1300-1150 cm⁻¹, while the ether Ar-O-CH₂ linkage shows an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. For a related analogue, specific C-O stretches have been reported at 1106 and 1102 cm⁻¹. researchgate.net

Aromatic C=C Stretches: Several medium to weak bands in the 1600-1450 cm⁻¹ region indicate the presence of the benzene (B151609) rings.

C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are expected just below 3000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for Methyl 4-benzyloxy-2,3-dimethylbenzoate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Benzene Rings | 3100-3000 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000-2850 |

| C=O Stretch | Methyl Ester | 1725-1705 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-O Stretch | Ester / Ether | 1300-1000 |

Ultraviolet-Visible and Fluorescence Spectroscopy of Derived Conjugated Systems

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophores in Methyl 4-benzyloxy-2,3-dimethylbenzoate are the two benzene rings. Unsubstituted benzene exhibits absorption peaks around 254 nm. shimadzu.com The presence of substituents on the benzene rings, such as the alkoxy and ester groups, act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic shift).

While the parent compound's absorption lies in the UV region, it serves as a valuable building block for larger, derived conjugated systems. shimadzu.com Extending the π-system by using this molecule as a precursor to synthesize compounds like stilbenes or chalcones would shift the absorption wavelength (λ_max) towards the visible spectrum (400-700 nm). shimadzu.com This shift occurs because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation, requiring less energy (and thus longer wavelength light) to induce an electronic transition. shimadzu.com

Extended and more rigid conjugated systems are often fluorescent. Therefore, while the target compound itself is not expected to be strongly fluorescent, derivatives created from it could exhibit significant fluorescence, making them suitable for applications in materials science and bio-imaging.

Table 2: Effect of Conjugation on UV Absorption Wavelength

| Compound | Number of Fused Rings | λ_max (nm) |

|---|---|---|

| Benzene | 1 | 254 |

| Naphthalene | 2 | 312 |

| Anthracene | 3 | 375 |

Data illustrates the principle of bathochromic shift with increased conjugation. shimadzu.com

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of Methyl 4-benzyloxy-2,3-dimethylbenzoate is not described in the searched literature, extensive studies on closely related analogues provide critical insights into the likely solid-state conformation.

A study of Methyl 4-(benzyloxy)-3-methoxybenzoate revealed that the two aromatic rings are oriented almost perpendicular to each other, with a dihedral angle of 85.81°. nih.gov The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions, which link the molecules into two-dimensional networks. nih.gov

The study of Ethyl 4-[(4-methylbenzyl)oxy]benzoate showed that multiple conformations can exist even within the same asymmetric unit of a crystal, differing in the orientation of the phenyl rings. researchgate.net These findings collectively suggest that the conformation of Methyl 4-benzyloxy-2,3-dimethylbenzoate in the solid state is heavily influenced by the substitution pattern on the rings and the resulting intermolecular forces. The dihedral angle between its two aromatic rings is expected to be large, preventing a planar conformation.

Table 3: Crystallographic Data for Analogues of Methyl 4-benzyloxy-2,3-dimethylbenzoate

| Compound Name | Crystal System | Key Dihedral Angle (°) | Notable Interactions |

|---|---|---|---|

| Methyl 4-(benzyloxy)-3-methoxybenzoate | Monoclinic | 85.81 | C-H···O, C-H···π nih.gov |

| Methyl 4-(benzyloxy)-2-hydroxybenzoate | Not Specified | 67.18 | Intramolecular O-H···O researchgate.net |

| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | Not Specified | Variable | C-H···π researchgate.net |

Computational Chemistry and Mechanistic Studies on Benzyloxybenzoate Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and thermodynamic stability of molecules. These methods provide insights into molecular geometry, energy levels, and the distribution of electrons, which are crucial for understanding the behavior of benzyloxybenzoate derivatives.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecular systems. ijstr.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. Studies on related aromatic esters, such as substituted methyl benzoates, have utilized DFT methods, commonly with the B3LYP functional and a 6-31G(d,p) basis set, to determine optimized molecular geometries and electronic structures. researchgate.netnih.gov

For a representative benzyloxybenzoate derivative, DFT calculations would reveal key structural parameters. The planarity of the benzene (B151609) rings, the orientation of the benzyloxy and methyl ester groups, and the bond lengths and angles are all influenced by electronic and steric effects. For instance, in a study on a Schiff base containing a benzyl (B1604629) group, DFT calculations provided detailed insights into the molecular geometry, which were in good agreement with experimental X-ray data. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Benzoate (B1203000) Derivative This table presents illustrative data based on typical findings for related aromatic esters.

| Parameter | Calculated Value |

| Total Energy (Hartree) | -689.123 |

| Dipole Moment (Debye) | 2.54 |

| EHOMO (eV) | -6.78 |

| ELUMO (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.55 |

Ab Initio Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for calculating molecular properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide more accurate energy calculations and descriptions of electron correlation.

In a study on N-benzyl-2-phenylpyridinium ions, ab initio calculations at the RHF/6-31G* level were employed to optimize the geometries of different conformers and to understand the energetic differences in terms of π-π stacking interactions. libretexts.org For a molecule like Methyl 4-benzyloxy-2,3-dimethylbenzoate, ab initio calculations would be invaluable for accurately determining the rotational barriers of the benzyloxy and methyl ester groups and for assessing the relative stabilities of different conformations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nist.gov The MEP surface illustrates the charge distribution within a molecule, with different colors representing regions of varying electrostatic potential.

Typically, red-colored regions indicate a negative electrostatic potential, rich in electrons, and are thus susceptible to electrophilic attack. Conversely, blue-colored regions represent a positive electrostatic potential, which is electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

For a benzyloxybenzoate derivative, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carbonyl group and the ether linkage, highlighting these as primary sites for interaction with electrophiles. The aromatic protons and the methyl group protons would exhibit a more positive potential (blue or green), indicating their susceptibility to nucleophilic interactions. Studies on other aromatic esters and Schiff bases have consistently used MEP analysis to identify these reactive centers. researchgate.netnih.govnist.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. masterorganicchemistry.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. In many organic molecules, including substituted benzoates, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic ring and the oxygen atoms, while the LUMO is typically centered on the electron-withdrawing groups, like the carbonyl function.

Computational studies on various aromatic compounds have shown that the introduction of different substituents can significantly alter the energies of the FMOs and the magnitude of the HOMO-LUMO gap. masterorganicchemistry.com For Methyl 4-benzyloxy-2,3-dimethylbenzoate, the benzyloxy and dimethyl substitutions on the benzene ring would be expected to raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted methyl benzoate.

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Benzoate This table presents illustrative data based on typical findings for related aromatic esters.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.55 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. By transforming the complex molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals, NBO analysis quantifies the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonding.

In the context of Methyl 4-benzyloxy-2,3-dimethylbenzoate, NBO analysis would be particularly useful for understanding the interactions between the benzyloxy group, the methyl ester group, and the aromatic ring. For instance, the delocalization of lone pair electrons from the ether oxygen into the π* anti-bonding orbitals of the aromatic ring (n → π* interaction) would contribute to the stability of the molecule.

Similarly, interactions between the filled π orbitals of the benzene ring and the anti-bonding orbitals of the C-O bonds in the ester group (π → σ* interaction) can also be quantified. In a computational study of a benzyl-containing Schiff base, NBO analysis revealed significant intramolecular charge transfer and hyperconjugative interactions that stabilize the molecular structure. nih.gov

Table 3: Representative NBO Analysis of Intramolecular Interactions This table presents illustrative data of key stabilizing interactions for a benzyloxybenzoate derivative.

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

| LP(Oether) | π(Caromatic-Caromatic) | 3.5 |

| π(Caromatic=Caromatic) | σ(Ccarbonyl-Oester) | 1.8 |

| LP(Ocarbonyl) | σ*(Caromatic-Ccarbonyl) | 2.1 |

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry is an indispensable tool for studying reaction mechanisms by locating and characterizing transition states. The esterification of a substituted benzoic acid with an alcohol, such as the Fischer esterification, proceeds through a series of intermediates and transition states. nist.gov

The acid-catalyzed mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

Computational methods, particularly DFT, can be used to calculate the energies of the reactants, intermediates, products, and transition states along the reaction coordinate. By identifying the transition state structures and their corresponding activation energies, the rate-determining step of the reaction can be identified. For the esterification of a sterically hindered acid like 2,3-dimethylbenzoic acid, computational analysis could reveal how the methyl groups influence the activation barrier for the nucleophilic attack of methanol. Studies on the esterification of various benzoic acids have shown that both electronic and steric factors of the substituents can affect the reaction kinetics. ijstr.org

Investigation of Non-Covalent Interactions (e.g., Pi-Stacking Effects)

Computational and experimental studies on benzyloxybenzoate derivatives reveal the significant role of non-covalent interactions in determining their solid-state architecture and conformational preferences. While specific research on methyl 4-benzyloxy-2,3-dimethylbenzoate is limited, valuable insights can be drawn from the analysis of closely related structures, such as methyl 4-benzyloxy-2-hydroxybenzoate.

While classical pi-stacking (face-to-face overlap of aromatic rings) is a common feature in many aromatic compounds, in the case of methyl 4-benzyloxy-2-hydroxybenzoate, the two benzene rings are significantly tilted with respect to each other. researchgate.net This arrangement suggests that direct, perfectly overlaid pi-stacking is not the dominant interaction. Instead, a combination of weaker, dispersed interactions, including the aforementioned C-H···π bonds, governs the supramolecular assembly. The presence of substituents on the benzoate ring, such as the methyl groups in the target compound, would be expected to further influence the geometry of these intermolecular interactions by introducing steric hindrance and modifying the electronic properties of the aromatic system.

| Interaction Type | Description | Significance in Related Structures |

| C-H···π Interactions | A hydrogen atom bonded to a carbon atom interacts with the π-electron system of an aromatic ring. | Links molecules into a stable crystal lattice in methyl 4-benzyloxy-2-hydroxybenzoate. researchgate.net |

| C-H···O Hydrogen Bonds | A hydrogen atom bonded to a carbon atom forms a hydrogen bond with an oxygen atom. | Creates zigzag chains that propagate through the crystal structure of methyl 4-benzyloxy-2-hydroxybenzoate. researchgate.net |

| Intramolecular O-H···O Hydrogen Bond | A hydrogen bond forms between the hydroxyl group and the carbonyl oxygen of the ester group within the same molecule. | Generates a stable S(6) ring motif in methyl 4-benzyloxy-2-hydroxybenzoate. researchgate.net |

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of benzyloxybenzoate derivatives is largely defined by the rotational freedom around several key single bonds. Conformational analysis, therefore, provides crucial insights into the preferred shapes these molecules adopt. The stereochemistry of these compounds is primarily concerned with the spatial arrangement of atoms and functional groups.

Another critical conformational parameter is the torsion angle describing the orientation of the benzyloxy group relative to the benzoate ring. The Caromatic-Cmethylene-O-Caromatic torsion angle in methyl 4-benzyloxy-2-hydroxybenzoate is 172.6(3)°. researchgate.net This near-planar arrangement of the C-C-O-C linkage suggests a degree of electronic delocalization or is a consequence of minimizing steric strain.

In methyl 4-benzyloxy-2,3-dimethylbenzoate, the presence of two methyl groups ortho to the ester and benzyloxy substituents would introduce additional steric constraints. These groups would likely influence the preferred dihedral angle between the rings and could potentially restrict rotation around the C-O bonds, leading to a more defined set of low-energy conformations. The stereochemical implications of these substitutions are significant, as they can create a chiral environment, although the molecule itself may not be chiral, and influence how the molecule interacts with other chiral molecules or biological systems.

| Conformational Parameter | Measured Value in Methyl 4-benzyloxy-2-hydroxybenzoate | Implication |

| Dihedral Angle (Benzene Rings) | 67.18(8)° researchgate.net | Indicates a significantly non-planar structure, likely to minimize steric hindrance. |

| Caromatic-Cmethylene-O-Caromatic Torsion Angle | 172.6(3)° researchgate.net | Suggests a preferred extended conformation of the benzyloxy linkage. |

| Intramolecular Hydrogen Bonding | O-H···O bond forms an S(6) ring researchgate.net | Locks the conformation of the hydroxyl and ester groups, contributing to overall rigidity. |

Applications in Complex Organic Synthesis and Material Science Precursors

Role as an Intermediate in Total Synthesis of Natural Products

The structural motif of a substituted benzoic acid is prevalent in a variety of natural products. Methyl 4-benzyloxy-2,3-dimethylbenzoate provides a stable yet deprotectable aromatic core for the elaboration of these complex structures.

Depsides are a class of polyphenolic compounds commonly found in lichens, formed by the esterification of two or more hydroxybenzoic acid units. The synthesis of these molecules often requires careful protection of hydroxyl groups to achieve selective ester bond formation. The benzyloxy group in methyl 4-benzyloxy-2,3-dimethylbenzoate serves as a robust protecting group that can be removed under mild hydrogenolysis conditions in the final stages of a synthesis.

For instance, in the synthesis of depsides like diffractaic acid analogues, a closely related compound, methyl 4-(benzyloxy)-2-methoxy-3,6-dimethylbenzoate, is utilized as a key precursor. nih.gov The synthesis involves the saponification of the methyl ester to the corresponding carboxylic acid, followed by esterification with another phenolic unit. The benzyl (B1604629) protecting group ensures that the phenolic hydroxyl group does not interfere with the desired esterification reaction. Finally, debenzylation affords the natural product. This general strategy is applicable to the use of methyl 4-benzyloxy-2,3-dimethylbenzoate in the synthesis of other depsides.

Table 1: Key Steps in Depside Synthesis

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Protection | Benzyl bromide, K2CO3 | Protection of the phenolic hydroxyl group. |

| Saponification | KOH, MeOH, reflux | Conversion of the methyl ester to a carboxylic acid. |

| Esterification | Dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents | Formation of the depside bond. |

| Deprotection | H2, Pd/C | Removal of the benzyl protecting group to yield the final product. |

Thielocin B1 is a fungal metabolite that has been the subject of total synthesis efforts. rsc.org While the exact starting material may vary, the synthesis of Thielocin B1 and similar fungal metabolites often employs building blocks with protected hydroxyl groups to facilitate the construction of the complex molecular architecture. The use of benzyloxy-protected dimethylbenzoates is a common strategy in the synthesis of such intricate natural products. These precursors allow for the introduction of the required aromatic subunits with the hydroxyl groups masked until the appropriate stage of the synthesis, at which point they can be deprotected to reveal the final structure.

Precursor for Advanced Polyketide Biosynthetic Studies

Aromatic polyketides are a large family of natural products with diverse biological activities. Their biosynthesis is catalyzed by polyketide synthases (PKSs), which iteratively condense simple carboxylic acid units to form a polyketide chain that subsequently undergoes cyclization and aromatization.

Substituted benzoates, such as methyl 4-benzyloxy-2,3-dimethylbenzoate, can serve as valuable tools in studying the mechanisms of PKSs. By synthesizing and feeding modified precursors to these enzymatic systems, researchers can probe the substrate tolerance and programming of PKSs. While direct evidence for the use of methyl 4-benzyloxy-2,3-dimethylbenzoate in this specific context is not abundant, the general principle of using protected and functionalized aromatic precursors is a key strategy in the field of polyketide biosynthesis research. nih.gov These studies can lead to the engineered biosynthesis of novel "unnatural" natural products with potentially improved or novel biological activities.

Scaffolds for Ligand Synthesis in Coordination Chemistry

The functionalized benzene (B151609) ring of methyl 4-benzyloxy-2,3-dimethylbenzoate is an attractive scaffold for the synthesis of ligands for metal complexes. The ester and benzyl ether moieties can be further functionalized to introduce coordinating groups.

Terpyridine ligands are tridentate chelators that form stable complexes with a wide range of metal ions. The properties of these complexes can be tuned by modifying the periphery of the terpyridine core. Methyl 4-benzyloxy-2,3-dimethylbenzoate can be converted to the corresponding benzoic acid, which can then be incorporated into a terpyridine framework.

For example, a related ligand, 4′-(5-(1,3-Dimethylbenzoate)-benzyloxy)‐2,2′:6′,2′′‐terpyridine, has been synthesized and used to form ruthenium(II) complexes. researchgate.net The synthesis of such ligands typically involves the reaction of a substituted benzaldehyde (B42025) with 2-acetylpyridine (B122185) in the presence of a base, followed by condensation with a second equivalent of 2-acetylpyridine. The benzyloxy-dimethylbenzoyl group is introduced to impart specific electronic and steric properties to the resulting metal complex.

Metal complexes of substituted terpyridine ligands often exhibit interesting photophysical and electrochemical properties. preprints.orgnih.gov The electronic nature of the substituents on the terpyridine ligand can significantly influence the energy of the metal-to-ligand charge transfer (MLCT) transitions, which in turn affects the absorption and emission properties of the complex.

Ruthenium(II) complexes bearing terpyridine ligands substituted with benzyloxy-dimethylbenzoyl groups have been studied for their photophysical and electrochemical behavior. researchgate.net These complexes typically exhibit strong absorption bands in the UV-visible region corresponding to both ligand-centered and MLCT transitions. The electrochemical properties are characterized by reversible or quasi-reversible oxidation and reduction processes, corresponding to the M(II)/M(III) couple and ligand-based reductions, respectively. These properties make such complexes potentially useful in applications such as light-emitting devices, sensors, and photodynamic therapy.

Table 2: Photophysical and Electrochemical Data for a Representative Ru(II) Terpyridine Complex

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | ~490 nm (MLCT band) |

| Emission Maximum (λem) | ~585 nm |

| Oxidation Potential (RuII/RuIII) | Varies depending on the specific ligand |

Role in the Development of Automated Synthesis Platforms

The advent of automated synthesis platforms has revolutionized the field of chemistry by enabling the rapid and efficient synthesis of large libraries of compounds for drug discovery, materials science, and other research areas. The design of building blocks compatible with these automated systems is crucial for their success. Methyl 4-benzyloxy-2,3-dimethylbenzoate possesses several key features that make it a potentially valuable component in such platforms.

The primary role of the benzyloxy group in this context is that of a robust and reliable protecting group for the phenolic oxygen. acs.orgorganic-chemistry.org In multi-step automated syntheses, it is often necessary to mask reactive functional groups to prevent unwanted side reactions. researchgate.netnih.gov Benzyl ethers are widely employed for this purpose due to their stability under a broad range of reaction conditions, including those that are acidic or basic. organic-chemistry.orgwiley-vch.de This stability is critical in automated workflows where a single building block may be subjected to a variety of reagents and transformations in a sequential manner.

The deprotection of the benzyl group can be achieved under specific and mild conditions, most commonly through catalytic hydrogenolysis. organic-chemistry.org This orthogonality allows for the selective removal of the benzyl group at a desired stage in the synthesis without affecting other functional groups, a key requirement for the controlled assembly of complex molecules on an automated platform. acs.orgresearchgate.net

The methyl benzoate (B1203000) functionality of the molecule provides a reactive handle for further chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This versatility allows for the incorporation of diverse structural motifs into the final products, expanding the chemical space that can be explored using an automated platform.

The presence of the two methyl groups on the aromatic ring provides steric hindrance and electronic effects that can influence the reactivity and conformation of the molecule and its derivatives. This substitution pattern can be exploited to fine-tune the properties of the target compounds, such as their solubility, crystallinity, and biological activity.

Interactive Data Table: Properties of Methyl 4-benzyloxy-2,3-dimethylbenzoate

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Research Findings:

While direct studies on the application of Methyl 4-benzyloxy-2,3-dimethylbenzoate in automated synthesis are not yet prevalent in the literature, extensive research on the use of benzyl-protected phenolic compounds and benzoate esters in automated solid-phase synthesis provides a strong basis for its potential utility. For instance, in automated peptide synthesis, benzyl-based protecting groups are commonly used for the side chains of amino acids, demonstrating their compatibility with the iterative cycles of coupling and deprotection reactions inherent to these platforms.

Furthermore, the synthesis of libraries of small molecules for drug screening often relies on building blocks that can be readily functionalized in a combinatorial fashion. The structure of Methyl 4-benzyloxy-2,3-dimethylbenzoate, with its protected phenol (B47542) and reactive ester, fits this paradigm well. An automated platform could be programmed to deprotect the phenol and then react it with a diverse set of electrophiles, or to hydrolyze the ester and couple the resulting carboxylic acid with a library of amines.

The development of novel liquid crystal materials is another area where automated synthesis is becoming increasingly important. mdpi.comnih.govresearchgate.net Benzyloxybenzoate derivatives are known precursors to liquid crystals. researchgate.netresearchgate.netnih.gov An automated platform could be utilized to synthesize a range of analogs of Methyl 4-benzyloxy-2,3-dimethylbenzoate, varying the substituents on the aromatic rings, to rapidly screen for desirable liquid crystalline properties.

Interactive Data Table: Synthetic Utility of Functional Groups

| Functional Group | Role in Automated Synthesis | Potential Transformations |

| Benzyloxy Group | Protecting Group | Deprotection via hydrogenolysis to reveal a reactive phenol. |

| Methyl Ester | Reactive Handle | Hydrolysis to a carboxylic acid for subsequent coupling reactions. |

| Dimethyl Substituents | Steric/Electronic Modifier | Influences reactivity and physical properties of derivatives. |

Investigations into Molecular Mechanisms and Structure Activity Relationships Non Clinical Focus

Design and Synthesis of Analog Libraries for Mechanistic Exploration

The exploration of a chemical scaffold's potential begins with the strategic design and synthesis of an analog library. For scaffolds based on a benzoate (B1203000) structure, this process allows researchers to systematically probe the impact of various functional groups on biological activity. The synthesis of derivatives related to Methyl 4-benzyloxy-2,3-dimethylbenzoate often involves foundational organic chemistry reactions. For instance, the introduction of the characteristic benzyloxy group can be achieved through processes like the reaction of a methyl hydroxybenzoate precursor with benzyl (B1604629) chloride in the presence of a weak base. researchgate.net

Structure-based design is a key strategy in the development of these analog libraries. ebi.ac.uk By using the three-dimensional structures of target proteins, medicinal chemists can design novel derivatives with modifications predicted to enhance binding affinity and selectivity. This rational design approach was utilized in the creation of a series of farnesyltransferase inhibitors, which incorporated a benzyloxy moiety to optimize interactions within the enzyme's active site. ebi.ac.uk The synthesis of a diverse library with variations in the aromatic rings and substituent groups is crucial for establishing a comprehensive understanding of the scaffold's mechanistic possibilities.

Modulation of Cellular Pathways in In Vitro Models

Derivatives of benzyloxy-containing scaffolds have demonstrated the ability to modulate various cellular pathways in in vitro settings. These assays provide insight into the potential functional outcomes of molecular interactions. For example, compounds based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, which shares structural motifs with benzyloxy-benzoates, were shown to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets. nih.gov This suggests an interference with signaling pathways crucial to platelet activation.

Furthermore, derivatives of a 4-(thiazol-5-yl)benzoic acid scaffold, when modified with a benzyloxy group, exhibited significant antiproliferative activities against the A549 human lung carcinoma cell line. nih.gov The ability to halt the proliferation of cells in culture is a key indicator of a compound's potential to interfere with cellular processes essential for cell growth and division. Such findings in cell-based models are critical for guiding further mechanistic studies.

Characterization of Molecular Targets for Scaffold Derivatives

A primary goal of mechanistic studies is to identify the specific molecular targets with which a compound or its derivatives interact. Research into scaffolds featuring a benzyloxy-benzoic acid core has identified specific enzymes as potential targets.

One such target is Protein Kinase CK2 (formerly Casein Kinase II) , a serine/threonine kinase implicated in cell growth, proliferation, and survival. Structure-activity relationship studies on 4-(thiazol-5-yl)benzoic acid derivatives revealed that the introduction of a substituted benzyloxy group at the 3-position of the benzoic acid ring resulted in potent inhibition of CK2. nih.gov

Another identified target is Farnesyltransferase (FTase) , an enzyme involved in post-translational modification of proteins, including the Ras protein which is crucial in signal transduction pathways. A novel series of inhibitors based on a 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles scaffold were designed and synthesized, demonstrating potent inhibition of FTase. ebi.ac.uk X-ray crystallography confirmed the binding mode of these inhibitors, validating the structure-based design approach. ebi.ac.uk

Table 1: Inhibitory Activity of Benzyloxy-Containing Benzoic Acid Derivatives against Protein Kinase CK2 Data sourced from Bioorganic & Medicinal Chemistry, 2016. nih.gov

| Compound Modification | Target | IC₅₀ (μM) | Cell-Based Activity (CC₅₀, A549 cells, μM) |

|---|---|---|---|

| Introduction of 2-halo-benzyloxy group | CK2α | 0.014-0.016 | 1.5-3.3 |

| Introduction of 2-halo-benzyloxy group | CK2α' | 0.0088-0.014 | |

| Introduction of 2-methoxy-benzyloxy group | CK2α | 0.014 | 1.5-3.3 |

| Introduction of 2-methoxy-benzyloxy group | CK2α' | 0.010 |

DNA Interaction Studies of Derived Metal Complexes

The benzoate scaffold, including derivatives of Methyl 4-benzyloxy-2,3-dimethylbenzoate, can serve as a ligand for the synthesis of transition metal complexes. These metal complexes are of interest for their potential to interact with biological macromolecules, most notably DNA. nih.gov The study of these interactions is fundamental to understanding their mechanism of action, as DNA is a primary target for many therapeutic agents. nih.govias.ac.in

Several biophysical techniques are employed to characterize the binding of these metal complexes to DNA. ias.ac.in The primary modes of non-covalent interaction include intercalation (stacking between DNA base pairs), groove binding, and electrostatic interactions. nih.govnih.gov

Electronic Absorption Spectroscopy (UV-Vis Titration): This is often the initial method to confirm an interaction. When a metal complex intercalates with DNA, it can lead to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance. nih.gov

Fluorescence Spectroscopy: Competitive binding experiments using a fluorescent probe like ethidium (B1194527) bromide (EB), which intercalates into DNA, can elucidate the binding mechanism. A metal complex that displaces EB from DNA will cause a quenching of the EB fluorescence, suggesting an intercalative binding mode. ias.ac.in

Viscosity Measurements: Intercalation typically causes a lengthening of the DNA helix to accommodate the bound complex, which leads to a measurable increase in the viscosity of the DNA solution. ias.ac.in

Gel Electrophoresis: This technique can demonstrate the ability of a metal complex to cleave DNA, a different mode of interaction. ias.ac.in

Table 2: Common Techniques for Studying DNA-Metal Complex Interactions Information compiled from multiple sources. nih.govias.ac.innih.gov

| Technique | Principle | Inferred Mode of Interaction |

|---|---|---|

| UV-Vis Spectroscopy | Change in absorbance (hypochromism) and wavelength shift (red shift) upon binding to DNA. | Intercalation. nih.gov |

| Fluorescence Quenching | Displacement of a DNA-bound fluorescent probe (e.g., ethidium bromide) by the complex. | Competitive binding, often intercalation. ias.ac.in |

| Viscosity Measurement | Change in the viscosity of a DNA solution upon addition of the complex. | Increased viscosity suggests intercalation and helix lengthening. ias.ac.in |

Influence of Structural Modifications on Biological Relevance in Cellular Assays

The systematic modification of a lead scaffold is essential for optimizing biological activity. Structure-activity relationship (SAR) studies on derivatives of benzyloxy-benzoates illustrate how minor chemical changes can significantly impact potency and cellular effects.

Similarly, in the pursuit of farnesyltransferase inhibitors, medicinal chemistry efforts on a benzyloxy-containing scaffold led to the discovery of a compound (compound 64) with potent cellular activity (EC₅₀ = 3.5 nM). ebi.ac.uk This highlights how targeted structural modifications can translate from enzyme inhibition to high efficacy in a cell-based assay. These studies underscore the importance of exploring substitutions on the benzyl and benzoate rings to fine-tune the biological relevance of the entire scaffold.

Future Perspectives and Emerging Research Directions

Development of Chemoenzymatic Synthetic Routes

The selective synthesis of polysubstituted aromatic compounds presents a significant challenge in organic chemistry. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a promising avenue for the efficient and sustainable production of molecules like Methyl 4-benzyloxy-2,3-dimethylbenzoate.

Lipases are a class of enzymes that have shown considerable promise in the synthesis of aromatic polyesters and other ester-containing molecules. researchgate.netembrapa.brnih.govmdpi.com Research into the enzymatic synthesis of aromatic polyesters has demonstrated the potential of enzymes like protease from Bacillus licheniformis and immobilized lipase (B570770) from Candida antarctica (CaLB) to catalyze transesterification and polycondensation reactions involving aromatic diesters. researchgate.net While the direct enzymatic synthesis of a sterically hindered molecule like Methyl 4-benzyloxy-2,3-dimethylbenzoate has not been explicitly reported, the existing literature provides a strong foundation for future research.

Future investigations could focus on screening a diverse range of lipases and proteases for their ability to catalyze the esterification of 4-benzyloxy-2,3-dimethylbenzoic acid with methanol. The steric hindrance posed by the two methyl groups adjacent to the carboxylic acid may require the use of engineered enzymes with tailored active sites to accommodate the bulky substrate. The development of solvent-free reaction systems or the use of green, low-boiling point solvents could further enhance the sustainability of these synthetic routes. embrapa.br

Table 1: Potential Enzymes and Approaches for Chemoenzymatic Synthesis

| Enzyme Type | Potential Application | Key Research Findings |

| Lipases (e.g., from Candida antarctica) | Catalyzing the esterification of 4-benzyloxy-2,3-dimethylbenzoic acid. | Known to be effective in the synthesis of various aliphatic and aromatic polyesters. researchgate.netnih.gov |

| Proteases (e.g., from Bacillus licheniformis) | Alternative biocatalyst for the formation of the ester bond. | Has been shown to efficiently catalyze the transesterification of aromatic diesters. researchgate.net |

| Engineered Enzymes | Overcoming steric hindrance from the methyl groups. | Tailoring enzyme active sites can improve substrate specificity and catalytic efficiency. |

| Solvent-Free Systems | Developing greener and more sustainable synthetic processes. | Reduces environmental impact and simplifies product purification. embrapa.br |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow technologies.

The esterification of benzoic acids to their corresponding methyl esters has been successfully demonstrated in flow systems. For instance, a zirconium/titanium solid acid catalyst has been effectively used for the synthesis of a series of methyl benzoates, accommodating various substituents on the benzoic acid ring. mdpi.com This approach demonstrates the potential for developing a continuous flow process for the production of Methyl 4-benzyloxy-2,3-dimethylbenzoate.

Future research in this area would involve the design and optimization of a flow reactor packed with a suitable solid acid catalyst for the esterification of 4-benzyloxy-2,3-dimethylbenzoic acid. Key parameters to be investigated would include reaction temperature, residence time, and catalyst stability. The integration of in-line purification techniques could lead to a fully automated synthesis platform, enabling the on-demand production of this and other related benzoate (B1203000) derivatives.

Table 2: Potential Flow Chemistry Setups and Catalysts

| Flow Reactor Type | Catalyst | Advantages |

| Packed-Bed Reactor | Solid Acid (e.g., Zr/Ti-based) | High catalyst loading, ease of separation, potential for continuous operation. mdpi.com |

| Microreactor | Homogeneous or Heterogeneous | Enhanced heat and mass transfer, precise control over reaction conditions. |

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, allow for the prediction of the biological activity or physical properties of novel compounds based on their chemical structure.

QSAR and molecular docking studies have been successfully applied to benzyl-benzoate analogs to understand their inhibitory activity against protein tyrosine kinases. researchgate.net These studies have highlighted the importance of specific structural features for biological activity. Similar computational approaches can be employed to design novel derivatives of Methyl 4-benzyloxy-2,3-dimethylbenzoate with enhanced properties.

Future research could focus on developing QSAR models to predict the liquid crystalline properties or electronic characteristics of novel derivatives. By systematically modifying the substituents on the aromatic rings, it may be possible to design molecules with tailored properties for specific applications. For instance, computational screening could identify derivatives with optimal mesophase behavior for use in liquid crystal displays or with suitable energy levels for application in organic electronics. Such in silico studies can guide synthetic efforts, reducing the time and resources required to discover new functional materials. researchgate.net

Exploration of New Chemical Reactivities and Catalytic Transformations

The functional groups present in Methyl 4-benzyloxy-2,3-dimethylbenzoate—the benzyl (B1604629) ether and the methyl ester—offer a rich landscape for exploring new chemical reactions and catalytic transformations. The selective cleavage of the benzyl ether group is a particularly important transformation, as the benzyl group is a common protecting group in organic synthesis.

Recent advances in catalysis have led to the development of new methods for the deprotection of benzyl ethers under mild conditions. nih.gov These methods often employ catalytic amounts of transition metals or photoredox catalysts, offering alternatives to traditional, harsher deprotection protocols. The exploration of these new catalytic systems for the selective debenzylation of Methyl 4-benzyloxy-2,3-dimethylbenzoate could lead to the development of novel synthetic routes to access the corresponding phenol (B47542), a valuable precursor for other functional molecules.

Furthermore, the presence of the two methyl groups on the benzene (B151609) ring could influence the reactivity of the molecule in interesting ways. Future research could investigate the regioselectivity of electrophilic aromatic substitution reactions on the debenzylated phenol or explore novel cyclization reactions involving the methyl groups. The development of new catalytic transformations that exploit the unique reactivity of this polysubstituted aromatic system could open up new avenues for the synthesis of complex organic molecules.

Expanding Applications in Advanced Functional Materials and Molecular Devices

The unique combination of a rigid aromatic core and flexible side chains in benzoate derivatives makes them promising candidates for a variety of advanced functional materials. In particular, the field of liquid crystals has seen extensive use of phenyl benzoate and naphthyl benzoate structures. mdpi.comsemanticscholar.orgmdpi.comtandfonline.com